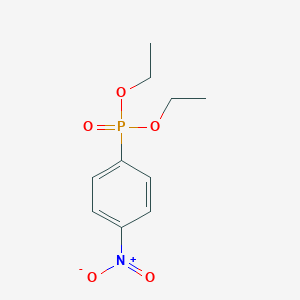

二乙基(4-硝基苯基)膦酸酯

描述

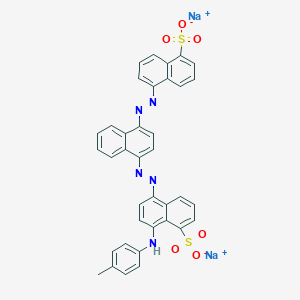

Diethyl(4-nitrophenyl)phosphonate is a chemical compound with the formula C10H14NO5P . It is also known by other names such as Diethyl paraoxon, Diethyl 4-nitrophenyl phosphate, and Phosphoric acid, diethyl 4-nitrophenyl ester .

Synthesis Analysis

The synthesis of Diethyl(4-nitrophenyl)phosphonate has been discussed in several papers . The title compounds were fully characterized by physical and spectral data . The synthesis process involves multiple steps and requires careful optimization of reaction conditions .Molecular Structure Analysis

The molecular structure of Diethyl(4-nitrophenyl)phosphonate consists of 31 bonds in total, including 17 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 phosphonate . The optimized geometries obtained at the B3LYP/6–31+G (d) level were used for the analysis .Chemical Reactions Analysis

The chemical reactions involving Diethyl(4-nitrophenyl)phosphonate have been studied extensively . The hydrolysis of this compound may take place under both acidic and basic conditions . The reaction proceeds through a sequence of proton transfer processes from the attacking water molecule and ends with the protonation of the nitrophenolate leaving group .科学研究应用

腐蚀抑制

二乙基(4-硝基苯基)膦酸酯衍生物,如二乙基(((4-氯苯基)氨基)(苯基)甲基)膦酸酯,已被研究作为腐蚀抑制剂的潜在候选。这些化合物在盐酸中对轻钢腐蚀表现出显著的抑制效率,作为混合型抑制剂并显示出优先阴极抑制。实验和理论研究证实了这些衍生物的高抑制效率,表面分析方法如SEM和AFM支持它们在金属表面上的吸附行为(Gupta et al., 2017)。

合成和结构分析

对二乙基(4-硝基苯基)膦酸酯衍生物的合成和结构表征一直是研究的焦点。例如,已描述了二乙基[硝基(重氮)甲基]膦酸酯及其与各种烯烃的反应,突出了它对烯烃结构的依赖性反应,并导致环丙基α-硝基膦酸酯的形成(Chemagin et al., 2010)。此外,还进行了对二乙基(羟基(4-甲氧基苯基)甲基)膦酸酯的研究,涉及通过FTIR、UV-Vis和热重分析等技术对其振动、电子和热性质的分析(Uppal et al., 2018)。

酶还原研究

研究还探讨了类似化合物如O,O-二乙基 O-(4-硝基苯基)磷酸酯在各种物种的组织中的酶还原作用,包括哺乳动物、鸟类和鱼类。这项研究有助于了解不同动物中有机磷化合物的代谢和解毒过程(Hitchcock & Murphy, 1967)。

催化和电化学研究

已经检验了二乙基(4-硝基苯基)膦酸酯衍生物在碱性水解等反应中的催化性能。研究表明,在表面活性剂微胶束存在的情况下,这些化合物可以显著加速某些反应,这对于理解它们在各种化学过程中的行为是相关的(Zubareva et al., 2011)。此外,还进行了对新型水杨醛基膦酸酯衍生物的电化学性质的研究,为了解这些配体的氧化还原行为及其在各个领域的潜在应用提供了见解(Dolaz et al., 2010)。

安全和危害

未来方向

Research on Diethyl(4-nitrophenyl)phosphonate and similar compounds is ongoing, with a focus on their synthesis, hydrolysis, and potential applications . Future research directions could include further optimization of the synthesis process, detailed investigation of the hydrolysis mechanism, and exploration of potential uses in various fields .

属性

IUPAC Name |

1-diethoxyphosphoryl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5P/c1-3-15-17(14,16-4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAKGNAIMIGBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301109 | |

| Record name | diethyl(4-nitrophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl(4-nitrophenyl)phosphonate | |

CAS RN |

1754-42-3 | |

| Record name | NSC141176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl(4-nitrophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)

![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)